Lithium periodate dihydrate
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Overview
Description
Lithium periodate dihydrate (chemical formula: LiIO4·2H2O) is an inorganic compound composed of lithium, iodine, and oxygen. It forms a white powder and is soluble in water . The compound is used in various applications, including battery technology and materials science.
Synthesis Analysis
The synthesis of lithium periodate dihydrate involves the combination of lithium hydroxide (LiOH) or lithium carbonate (Li2CO3) with periodic acid (HIO4). The resulting compound crystallizes as a dihydrate, meaning it contains two water molecules per formula unit .
Physical And Chemical Properties Analysis
Scientific Research Applications
Bioactive Scaffolds in Tissue Engineering
Lithium ions, released from bioactive scaffolds, have been found to significantly enhance the proliferation and cementogenic differentiation of human periodontal ligament-derived cells through the activation of the Wnt/β-catenin signaling pathway. This application is crucial for periodontal tissue engineering, highlighting Lithium's role in dental regenerative therapies (Pingping Han et al., 2012).
Energy Storage Technologies
Lithium metal anodes, powered by Lithium-based compounds, are essential for developing high-energy-density rechargeable batteries, such as Lithium-air and Lithium-sulfur batteries. The unique properties of Lithium, including its high theoretical specific capacity and low density, are leveraged to overcome challenges like dendritic growth, enhancing the safety and efficiency of energy storage systems (Wu Xu et al., 2014).
Neuroprotective Effects and Cognitive Impairment
Lithium's neuroprotective effects have been explored in the context of amnestic mild cognitive impairment (MCI), a condition with a high risk for Alzheimer's disease. A study indicates that long-term Lithium treatment can attenuate cognitive and functional decline in patients with MCI, suggesting a disease-modifying property that could influence future therapeutic strategies (O. Forlenza et al., 2019).
Lithium-Organic Coordination Compounds in Batteries
The synthesis and application of Lithium-organic coordination compounds, derived from Lithium periodate dihydrate, as Lithium-inserted materials for Lithium-ion batteries, showcase the potential for advanced materials in enhancing the capacity and efficiency of batteries. This development represents a promising avenue for improving the performance of Lithium-ion batteries, crucial for various technological applications (Rong-hua Zeng et al., 2010).
Future Directions
properties
IUPAC Name |
lithium;periodate;dihydrate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/HIO4.Li.2H2O/c2-1(3,4)5;;;/h(H,2,3,4,5);;2*1H2/q;+1;;/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNHQXCKBQMTBIK-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].O.O.[O-]I(=O)(=O)=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H4ILiO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30635723 |
Source
|
Record name | Lithium periodate--water (1/1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30635723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Lithium periodate dihydrate | |
CAS RN |
307310-74-3 |
Source
|
Record name | Lithium periodate--water (1/1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30635723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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